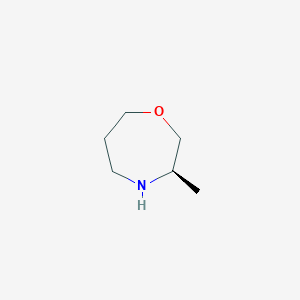

(R)-3-Methyl-1,4-oxazepane

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

(3R)-3-methyl-1,4-oxazepane |

InChI |

InChI=1S/C6H13NO/c1-6-5-8-4-2-3-7-6/h6-7H,2-5H2,1H3/t6-/m1/s1 |

InChI Key |

JXXVNJUPCPLXJI-ZCFIWIBFSA-N |

Isomeric SMILES |

C[C@@H]1COCCCN1 |

Canonical SMILES |

CC1COCCCN1 |

Origin of Product |

United States |

Significance of Seven Membered Nitrogen Oxygen Heterocycles in Asymmetric Synthesis and Medicinal Chemistry Research

Seven-membered heterocycles that contain both nitrogen and oxygen atoms, such as oxazepanes, are fundamental structural motifs in a vast number of pharmaceutical and biologically active compounds. researchgate.netresearchgate.net Their non-planar and flexible three-dimensional structures provide a level of structural diversity that is highly sought after in drug design, often leading to improved pharmacological properties like better bioavailability and target specificity. researchgate.net These scaffolds are integral to the development of drugs for a wide range of conditions, including diseases of the central nervous system, as well as agents that are antibacterial, anticancer, antiviral, and anti-inflammatory. nih.govnih.gov

In the field of asymmetric synthesis, the inherent chirality of many of these seven-membered rings makes them valuable building blocks. The goal of asymmetric synthesis is to create enantiomerically pure compounds, where only one of two mirror-image isomers (enantiomers) is produced. This is crucial in medicinal chemistry, as often only one enantiomer of a drug is active, while the other may be inactive or even cause harmful side effects. scripps.edunih.gov The defined stereochemistry of chiral 1,4-oxazepanes can be used to control the three-dimensional arrangement of atoms in subsequent reaction steps, a process known as chiral induction. nih.gov This makes them highly valuable starting materials or intermediates in the synthesis of complex, single-enantiomer drug candidates. acs.org

Structural Attributes and Stereochemical Importance of R 3 Methyl 1,4 Oxazepane

(R)-3-Methyl-1,4-oxazepane is a specific chiral molecule within the broader family of 1,4-oxazepanes. It is a saturated seven-membered ring containing an oxygen atom at position 1 and a nitrogen atom at position 4. A methyl group is attached to the carbon atom at position 3.

The designation "(R)" refers to the specific stereochemistry at the chiral center, which is the carbon atom at position 3 bonded to the methyl group. This single stereocenter dictates the three-dimensional shape of the molecule, distinguishing it from its mirror image, (S)-3-Methyl-1,4-oxazepane. This stereochemical purity is critical, as the precise spatial arrangement of the atoms is fundamental to how the molecule interacts with chiral biological targets like enzymes and receptors.

Below are the key structural and chemical properties of this compound.

| Property | Value |

| Compound Name | (3R)-3-methyl-1,4-oxazepane |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol cymitquimica.com |

| InChIKey | JXXVNJUPCPLXJI-ZCFIWIBFSA-N uni.lu |

| SMILES | C[C@@H]1COCCCN1 uni.lu |

| CAS Number | 2763754-85-2 (for hydrochloride salt) chembk.com |

This data is compiled from chemical databases for the specified compound. cymitquimica.comuni.luchembk.com

Research Landscape and Key Challenges in Oxazepane Chemistry, with a Focus on Chiral Induction and Ring Formation

Intramolecular Cyclization Strategies for Chiral 1,4-Oxazepane Ring Formation

The construction of the 1,4-oxazepane ring is often achieved through intramolecular cyclization, a powerful strategy that forms the seven-membered ring from a linear precursor. Various approaches have been developed to control the regio- and stereoselectivity of this key ring-forming step.

Stereoselective Haloetherification and Bromonium Ion Formation Approaches

A notable method for the synthesis of chiral polysubstituted 1,4-oxazepanes involves a regio- and stereoselective 7-endo cyclization via haloetherification. nih.govacs.org This strategy relies on the formation of a chiral bromonium ion from a homoallylic amino alcohol precursor. The stereochemistry of the final product is largely controlled by the conformation of the substrate, as computational studies suggest the bromonium ion is formed without a transition state. nih.govresearchgate.net

The selectivity of the cyclization is highly dependent on the substitution pattern of the starting material. thieme-connect.com For instance, the substituent alpha to the nitrogen atom is crucial for achieving high diastereoselectivity. thieme-connect.com Furthermore, the placement of stabilizing groups on the olefinic portion of the molecule can direct the reaction towards the formation of the desired 7-membered oxazepane ring over the competing 6-membered morpholine (B109124) ring. thieme-connect.com This substrate-controlled approach has been successfully applied to a range of substrates, affording tetra- and pentasubstituted oxazepanes in good yields with moderate to excellent regio- and stereoselectivities. nih.govacs.org

Key Features of Haloetherification Approach:

Concise and atom-economical route. thieme-connect.com

Derived from readily available chiral synthons. thieme-connect.com

Stereoselectivity is substrate-dependent. thieme-connect.com

Formation of a chiral bromonium intermediate. nih.govacs.org

Cyclization of Unsaturated Alcohol Precursors (e.g., Alkenols, Alkynols, Hydroxyketones)

The intramolecular cyclization of various unsaturated alcohol precursors is a versatile strategy for constructing the 1,4-oxazepane core. Gold(I)-catalyzed intramolecular cyclization of alcohol-tethered vinylidenecyclopropanes has been shown to produce 1,4-oxazepane derivatives. rsc.org This method proceeds through a gold carbene intermediate and is influenced by the length of the carbon chain connecting the alcohol and the vinylidenecyclopropane moiety. rsc.org

Mercury(II)-mediated cyclizations of unsaturated precursors have also been explored. beilstein-journals.org For example, the cyclization of homologous allyloxycarbamate derivatives with mercury(II) trifluoroacetate (B77799) can yield a mixture of five- and six-membered rings, with the six-membered product being favored due to electronic effects. beilstein-journals.org

Furthermore, Brønsted acid-catalyzed carbocyclization cascades involving the intramolecular coupling of an alkyne, an oxocarbenium ion, and an arene have been utilized to synthesize fused 1,4-oxazepanes. nih.gov This approach allows for the formation of complex heterocyclic systems with good diastereoselectivity. nih.gov

Ring-Closing Approaches from Specific Chiral Synthons (e.g., Homoserine, Glycidate)

The use of readily available chiral building blocks, or synthons, provides an efficient entry into enantiopure 1,4-oxazepanes. A practical synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid has been developed starting from methyl (2R)-glycidate. researchgate.net A key step in this synthesis is a lipase-catalyzed regioselective lactamization to form the seven-membered ring. researchgate.net

Similarly, polymer-supported homoserine has been employed as a chiral starting material for the synthesis of 1,4-oxazepane-5-carboxylic acids. researchgate.netrsc.org In this solid-phase approach, cleavage of the N-phenacyl nitrobenzenesulfonamide from the resin with trifluoroacetic acid and triethylsilane leads to the formation of the 1,4-oxazepane ring as a mixture of diastereomers. researchgate.netrsc.org

The synthesis of 1,4-oxazepane-2,5-diones has also been achieved through the cyclization of N-acyl amino acid precursors. nih.gov The success of this ring-closure is highly dependent on the choice of the N-protecting group, as the preference for a trans-conformation in the amide bond can hinder cyclization. nih.gov

Asymmetric Synthetic Routes to Access Specific Stereoisomers

Achieving high levels of enantioselectivity is paramount in the synthesis of chiral molecules. Asymmetric synthetic methods, which can be broadly categorized as substrate-controlled or catalyst-controlled, are employed to generate specific stereoisomers of 1,4-oxazepanes.

Substrate-Controlled Diastereoselective Reactions

In substrate-controlled reactions, the inherent chirality of the starting material dictates the stereochemical outcome of the reaction. The haloetherification strategy discussed previously is a prime example of a substrate-controlled diastereoselective reaction. thieme-connect.comnih.govacs.org The stereocenters present in the amino alcohol precursor direct the formation of the new stereocenters during the cyclization process. thieme-connect.com The diastereoselectivity of these reactions can often be rationalized by considering the conformational preferences of the substrate in the transition state. thieme-connect.com

Another example is the diastereoselective synthesis of a macrocycle under Curtin–Hammett control, where non-covalent interactions within the molecule can influence the stereochemical outcome of the cyclization. rsc.org

Organocatalytic Asymmetric Approaches

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, utilizing small organic molecules as catalysts. researchgate.net An organocatalytic enantioselective desymmetrization of oxetanes has been developed for the asymmetric synthesis of chiral 1,4-dioxanes and other oxa-heterocycles. nih.gov This method, which employs a chiral thiourea (B124793) catalyst, proceeds with high efficiency and enantioselectivity to create quaternary stereocenters. nih.gov While this specific example does not directly produce (R)-3-Methyl-1,4-oxazepane, the underlying principle of organocatalytic ring-opening of strained heterocycles could potentially be adapted for the synthesis of 1,4-oxazepane derivatives.

Polymer-Supported Methodologies for Scaffold Construction

Solid-phase synthesis offers a powerful strategy for constructing libraries of complex molecules like 1,4-oxazepanes by simplifying purification and allowing for parallel synthesis. acs.orgsouralgroup.com A notable approach utilizes polymer-supported homoserine to access chiral 1,4-oxazepane-5-carboxylic acids, which are valuable scaffolds for further chemical diversification. rsc.orgsemanticscholar.org

The synthesis begins with Fmoc-HSe(TBDMS)-OH immobilized on a solid support, typically Wang resin. rsc.orgsemanticscholar.orgnih.gov This resin-bound amino acid is then subjected to a sequence of reactions, including N-sulfonylation with various nitrobenzenesulfonyl chlorides and subsequent alkylation with 2-bromoacetophenones to form N-phenacyl nitrobenzenesulfonamides. rsc.orgsemanticscholar.org The final cleavage from the polymer support is a critical step that dictates the reaction outcome.

Cleavage using trifluoroacetic acid (TFA) alone results in the removal of the silyl (B83357) protecting group, which is followed by a spontaneous lactonization. rsc.orgsemanticscholar.org However, when a reducing agent like triethylsilane (Et₃SiH) is added to the TFA cleavage cocktail (TFA/Et₃SiH), the reaction proceeds differently, yielding the desired 1,4-oxazepane derivatives. rsc.orgsemanticscholar.orgresearchgate.net This TFA/Et₃SiH-mediated cleavage and cyclization produces a mixture of diastereomers. rsc.orgsemanticscholar.org The stereoselectivity of this process is dependent on the substitution pattern of the starting 2-bromoacetophenones. rsc.orgsemanticscholar.org To improve the separation of the diastereomeric products, the nitro group on the aromatic ring can be subjected to catalytic hydrogenation, which facilitates the isolation and characterization of the major isomers. rsc.orgsemanticscholar.orgresearchgate.net

| Starting Material (Resin-Bound) | Key Reagents | Cleavage Cocktail | Major Product | Key Findings |

|---|---|---|---|---|

| Fmoc-HSe(TBDMS)-OH on Wang Resin | 1. Nitrobenzenesulfonyl chloride 2. 2-Bromoacetophenones | TFA | Lactone (via spontaneous lactonization) | Cleavage without a reducing agent does not yield the oxazepane ring. rsc.orgsemanticscholar.org |

| Fmoc-HSe(TBDMS)-OH on Wang Resin | 1. Nitrobenzenesulfonyl chloride 2. 2-Bromoacetophenones | TFA / Et₃SiH | 1,4-Oxazepane-5-carboxylic acid derivatives | Yields a mixture of inseparable diastereomers; the desired seven-membered ring is formed. rsc.orgsemanticscholar.orgresearchgate.net |

| Diastereomeric mixture of nitro-substituted 1,4-oxazepanes | H₂, Pd/C | N/A (Post-cleavage modification) | Separable diastereomeric anilines | Hydrogenation of the nitro group improves the separability of diastereomers. rsc.orgsemanticscholar.orgresearchgate.net |

Alternative and Emerging Synthetic Pathways

Beyond traditional methods, research has focused on developing novel catalytic pathways to the 1,4-oxazepane core that offer greater efficiency and atom economy.

Gold(I) catalysts have emerged as powerful tools for mediating the cycloisomerization of various substrates into heterocyclic systems under mild conditions. rsc.orgresearchgate.net One such strategy involves the intramolecular cyclization of alcohol or amine-tethered vinylidenecyclopropanes. rsc.orgrsc.org By extending the carbon chain length of the vinylidenecyclopropane substrate, a gold(I)-catalyzed carbene process can be employed to form seven-membered oxazepane rings in good yields. rsc.org

Another significant gold-catalyzed route utilizes N-propargylic compounds. An efficient one-pot synthesis of the 1,4-oxazepane scaffold has been developed through the intramolecular cyclization of N-propargylic β-enaminones, catalyzed by a AuCl₃/AgSbF₆ system. rsc.orgacs.org This reaction proceeds via a 7-exo-dig cyclization and is tolerant of a wide array of functional groups on the aryl substituents. rsc.orgacs.org

Furthermore, optically active 1,4-oxazepan-7-ones can be prepared from chiral β-(N-propargylic)amino-α-methylene carboxylic acid tert-butyl esters. acs.org This smooth 7-exo-dig cyclization is achieved using a catalytic system of Ph₃PAuCl and Cu(OTf)₂. acs.org

| Substrate Type | Catalytic System | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Amine-tethered vinylidenecyclopropanes (with extended chain) | Gold(I) complex | Intramolecular Cyclization (Carbene process) | Functionalized 1,4-Oxazepanes | rsc.orgrsc.org |

| N-propargylic β-enaminones | AuCl₃ / AgSbF₆ | 7-exo-dig Cyclization | Unsaturated 1,4-Oxazepanes | rsc.orgacs.org |

| Chiral β-(N-propargylic)amino-α-methylene esters | Ph₃PAuCl / Cu(OTf)₂ | 7-exo-dig Cyclization | Optically active 1,4-Oxazepan-7-ones | rsc.orgacs.org |

N-Propargylamines are versatile building blocks in organic synthesis, and their use in constructing 1,4-oxazepane cores has grown significantly due to high atom economy and shorter synthetic routes. rsc.orgrsc.orgresearchgate.net

One approach involves the copper-catalyzed reaction of 1-aryl-2-(aryl(prop-2-ynyl)amino)ethanols with tolylsulfonyl azide (B81097) to produce functionalized 2,4-diaryl-1,4-oxazepan-7-ones. rsc.org In a different strategy, an acid-catalyzed reductive etherification of N-propargyl amino alcohols has been developed for the stereoselective synthesis of cis-2,6/2,7-disubstituted oxazepanes. rsc.org Mechanistic studies of this reaction indicate that for alkyl-substituted internal alkynols, the formation of oxazepanes proceeds through an alkyne hydration–cyclization–reduction sequence. rsc.org

Additionally, base-mediated cyclizations provide another avenue. For instance, benzoxazepines have been synthesized through the 7-exo-dig cyclization of substrates containing terminal alkyne groups, mediated by sodium hydride (NaH). nih.gov These routes highlight the flexibility of N-propargylamine precursors in generating diverse 1,4-oxazepane structures. rsc.orgrsc.orgresearchgate.net

Mechanistic Investigations of 1,4-Oxazepane Ring-Forming Reactions

Understanding the mechanisms of ring-forming reactions is crucial for optimizing conditions and controlling selectivity. Several studies have employed computational and experimental methods to elucidate the pathways to 1,4-oxazepanes.

For the polymer-supported synthesis described earlier (Section 2.2.3), a proposed mechanism suggests that cleavage of the intermediate from the resin is followed by protonation. semanticscholar.org An intramolecular nucleophilic attack of the hydroxy group on the more electrophilic ketone is presumed to be the preferred pathway, leading to the formation of the seven-membered ring. semanticscholar.org

In gold-catalyzed reactions of N-propargylamines, DFT calculations indicate that the reaction can begin with the coordination of the gold(I) catalyst to the alkyne. acs.org For the cyclization of N-propargylic β-enaminones, the mechanism is believed to proceed via a 7-exo-dig cyclization. rsc.org For gold(I)-catalyzed cycloisomerization of amine-tethered vinylidenecyclopropanes, a plausible mechanism involves either a carbene or non-carbene pathway, which can be modulated by the steric bulk of substituents or the length of the connecting alkyl chain. rsc.org

Mechanistic studies of haloetherification reactions to form polysubstituted chiral 1,4-oxazepanes have confirmed a regio- and stereoselective 7-endo cyclization. acs.org Computational analysis showed that the stereoselectivity is primarily controlled by the substrate's conformation, as the key chiral bromonium intermediate is formed without a transition state. acs.org

Theoretical studies using semi-empirical and ab initio molecular orbital methods have also been used to investigate 1,4-oxazepine (B8637140) ring formation from naphthyridine derivatives. nih.govpharm.or.jp These calculations of transition state energies successfully predicted the experimental products and even suggested the formation of a different oxazepine isomer, which was later verified experimentally. nih.govpharm.or.jp

Principles of Diastereoselectivity and Enantioselectivity in Oxazepane Synthesis

The synthesis of chiral 1,4-oxazepanes relies on stereoselective reactions that can favor the formation of one stereoisomer over others. The two main types of stereoselectivity are diastereoselectivity and enantioselectivity.

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the context of 1,4-oxazepane synthesis, this is often achieved through substrate-controlled methods, where the existing chirality in the starting material dictates the stereochemical outcome of subsequent transformations. thieme-connect.com For instance, the synthesis of polysubstituted chiral 1,4-oxazepanes from chiral allylic amines proceeds via a diastereoselective bromonium ion formation and subsequent ring-opening. thieme-connect.com The substituents on the chiral starting material, particularly those alpha to the nitrogen atom, play a crucial role in directing the approach of the electrophile and influencing the conformational preferences of the transition state, thereby leading to high diastereomeric ratios. thieme-connect.com

Another strategy involves the reductive etherification of N-propargyl amino alcohols, which can yield cis-disubstituted oxazepanes with excellent diastereoselectivity. rsc.org The reaction proceeds through a cascade of hydroalkoxylation, isomerization, and reduction, with the stereochemistry being controlled throughout the process. rsc.orgrsc.org

Enantioselectivity , on the other hand, involves the selective formation of one enantiomer over its mirror image from a prochiral or racemic starting material. This is typically accomplished using chiral catalysts or reagents. Chiral Brønsted acids, for example, have been effectively used in the enantioselective desymmetrization of 3-substituted oxetanes to produce enantioenriched 1,4-benzoxazepines. nih.gov In these reactions, the chiral catalyst creates a chiral environment that favors one reaction pathway, leading to products with high enantiomeric excess (ee). nih.gov Similarly, gold(I) catalysts bearing chiral ligands have been employed in formal [4+3] cycloaddition reactions to generate 1,2-oxazepane derivatives as single diastereoisomers with high enantioselectivities. beilstein-journals.org

The table below summarizes some reported stereoselective syntheses of 1,4-oxazepane derivatives, highlighting the selectivities achieved.

| Starting Material | Reaction Type | Catalyst/Reagent | Product Type | Selectivity (dr or ee) | Reference |

| Chiral allylic amines | Olefin bromoetherification | NBS | Polysubstituted chiral 1,4-oxazepanes | High dr | thieme-connect.com |

| Enantiopure amino acid-derived alkynyl amino alcohols | Reductive etherification | Ag(OTf) / Et3SiH | cis-2,6/2,7-disubstituted 1,4-oxazepanes | Excellent dr | rsc.org |

| 3-Substituted oxetanes | Enantioselective desymmetrization | Chiral phosphoric acid | Chiral 1,4-benzoxazepines | ≤ 94% ee | nih.gov |

| 1,6-enynes and nitrones | Gold-catalyzed [4+3] cycloaddition | Chiral gold(I) complex | 1,2-oxazepane derivatives | 84–95% ee | beilstein-journals.org |

Methods for Absolute Configuration Determination of Chiral Centers

Once a chiral 1,4-oxazepane has been synthesized, it is imperative to determine the absolute configuration of its stereocenters. Several analytical techniques are employed for this purpose.

Single-crystal X-ray diffraction is considered the most definitive method for determining the absolute configuration of a chiral molecule. spark904.nlamherst.edu This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of atoms. amherst.edu For chiral molecules, the absolute configuration can be determined by analyzing the anomalous scattering of X-rays. google.com

In the context of 1,4-oxazepane derivatives, X-ray crystallography has been used to confirm the structures and stereochemistry of various complex analogues. chemrxiv.orgresearchgate.netchemrxiv.org For instance, the crystal structure of a chiral 2-(3-methyl-2,3-dihydrobenzo[b] Current time information in Bangkok, TH.nih.govoxazin-4-yl)-2-oxoethyl acetate (B1210297) derivative was determined, confirming its absolute configuration. oriprobe.com The quality of the crystallographic data and the refinement process are critical for an unambiguous assignment. nih.gov

When single crystals suitable for X-ray analysis cannot be obtained, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) techniques, are invaluable for elucidating the relative stereochemistry. rsc.org Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR experiment that detects through-space interactions between protons that are in close proximity, typically within 5 Å. libretexts.org

In the study of 1,4-oxazepane derivatives, NOESY has been instrumental in determining the relative configuration of stereocenters and the conformation of the seven-membered ring. rsc.org For example, in the analysis of newly synthesized 1,4-oxazepane-5-carboxylic acids, key NOE correlations between protons on the oxazepane ring and its substituents were used to establish the cis or trans relationship between them. rsc.orgrsc.org This information, combined with the known configuration of a starting material, can often lead to the assignment of the absolute configuration of newly formed stereocenters. rsc.org The analysis of vicinal 1H-1H coupling constants can further support the conformational assignment, often indicating that the oxazepane scaffold exists in a preferred chair-like conformation. rsc.org

The following table highlights the application of these methods in the structural elucidation of 1,4-oxazepane systems.

| Method | Information Provided | Application Example | Reference |

| X-ray Crystallography | Unambiguous determination of absolute configuration and solid-state conformation. | Confirmation of the structure of chiral 2-(3-methyl-2,3-dihydrobenzo[b] Current time information in Bangkok, TH.nih.govoxazin-4-yl)-2-oxoethyl acetate. oriprobe.com | oriprobe.com |

| NOESY Spectroscopy | Determination of relative stereochemistry through-space proton-proton correlations. | Establishing the cis configuration of diastereomeric 1,4-oxazepane-5-carboxylic acid derivatives. rsc.org | rsc.orgrsc.org |

| 1H-1H Coupling Constants | Provides information about the dihedral angles between adjacent protons, aiding in conformational analysis. | Indicated a chair conformation for the 1,4-oxazepane ring in synthesized derivatives. rsc.org | rsc.org |

Chirality Transfer in Multi-Step Synthesis of Oxazepane Frameworks

Chirality transfer is a fundamental concept in asymmetric synthesis where the stereochemical information from a chiral starting material or reagent is relayed through multiple synthetic steps to the final product. chemrxiv.org This is a highly efficient strategy for constructing complex chiral molecules, as it avoids the need for a separate enantioselective step later in the synthesis.

In the synthesis of 1,4-oxazepanes, chiral amino acids are excellent starting materials for chirality transfer. nih.govrsc.org The inherent stereocenter of the amino acid can be used to control the formation of new stereocenters during the construction of the oxazepane ring. For example, enantiomerically pure cis-3,6-disubstituted 1,4-oxazepanes have been synthesized from S-amino acid-derived aziridines and R-glycidol. rsc.org The stereochemistry of the amino acid dictates the stereochemical outcome of the tandem aziridine/epoxide ring-opening sequence. rsc.org

Similarly, the organocatalytic enantioselective desymmetrization of oxetanes represents another form of chirality transfer, where the chiral catalyst transfers its stereochemical information to the product during the key bond-forming step. nih.gov The synthesis of chiral morpholines and 1,4-oxazepanes starting from resin-bound serine or homoserine also demonstrates the principle of chirality transfer, where the configuration of the C5 stereocenter in the final product is defined by the configuration of the starting amino acid. rsc.orgresearchgate.net

Conformational Analysis of 1,4 Oxazepane Ring Systems

Theoretical and Experimental Approaches to Seven-Membered Ring Conformations

The conformational analysis of seven-membered rings is a non-trivial task due to their high flexibility, the existence of numerous conformations with similar energies, and the low energy barriers separating them researchgate.net. The conformational space of these rings is typically described by pseudorotational equilibria between two main families of conformations: the chair/twist-chair (C/TC) family and the boat/twist-boat (B/TB) family researchgate.net.

Theoretical Approaches: Computational chemistry serves as a powerful tool for navigating the complex potential energy surface of seven-membered heterocycles. Methods such as molecular mechanics and Density Functional Theory (DFT) are employed to locate energy minima corresponding to stable conformers and the transition states that connect them researchgate.netresearchgate.netnih.gov. For instance, DFT calculations at the B3LYP/6-31G(d,p) level have been used to optimize the geometry of substituted 1,4-diazepane rings, successfully identifying the preferred chair conformation nih.gov. These theoretical methods allow for the calculation of relative energies, geometric parameters (bond lengths, angles, and dihedral angles), and the energy barriers for interconversion between different conformers researchgate.net.

Experimental Approaches: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for studying the conformation of molecules in solution mdpi.com. For flexible systems like 1,4-oxazepanes, variable-temperature NMR studies can provide insights into the dynamic equilibria. However, the low barriers to pseudorotation often make it difficult to "freeze out" individual conformers on the NMR timescale researchgate.net. In cases where the ring is conformationally biased or rigidified, for example by fusion to an aromatic ring, dynamic NMR can be an effective tool for determining stable conformations and their interconversion barriers researchgate.net. For example, 1H NMR spectroscopy, in conjunction with computational modeling, has been used to investigate the conformational effects of substituents in azepane rings mq.edu.au. X-ray crystallography provides definitive conformational information in the solid state, though it represents a static picture that may not fully reflect the dynamic nature of the molecule in solution nih.govnih.gov.

Influence of Substitution Patterns on Ring Flexibility and Preferred Conformations

The introduction of substituents onto the 1,4-oxazepane (B1358080) ring can significantly alter its conformational landscape. Substituents can restrict the ring's flexibility and shift the equilibrium to favor a specific conformation by introducing steric and electronic effects.

Even a small substituent can exert significant conformational control. In a study on model azepane rings, the introduction of a single fluorine atom via diastereoselective synthesis was found to bias the flexible seven-membered ring toward one major conformation, as determined by 1H NMR and computational analysis mq.edu.au. For the specific case of (R)-3-Methyl-1,4-oxazepane, it is anticipated that the methyl group at the C3 position would preferentially adopt a pseudo-equatorial orientation in the lowest energy conformers (likely a twist-chair) to avoid steric clashes with other ring atoms and their substituents. This preference minimizes 1,3-diaxial-like interactions that would destabilize a pseudo-axial orientation.

The following table summarizes findings on substituent effects in related seven-membered heterocyclic systems.

| Heterocycle System | Substituent(s) | Method | Preferred Conformation / Substituent Orientation |

| 1,4-Diazepane | 4-Chlorophenyl groups | X-ray Crystallography, DFT | Chair conformation with equatorial substituents nih.gov |

| Azepane | Fluorine | 1H NMR, Computational Modelling | A single fluorine atom biases the ring to one major conformation mq.edu.au |

| Tetrahydro-1,3-oxazine (6-membered ring analogy) | Methyl, Ethyl, Propyl at N | DFT, NMR | Axial conformation preferred in gas phase and non-polar solvents researchgate.net |

| Tetrahydro-1,3-oxazine (6-membered ring analogy) | Isopropyl, tert-Butyl at N | DFT, NMR | Equatorial conformer is most abundant researchgate.net |

Role of Conformational Preferences in Stereoselectivity and Reaction Outcomes

The conformational preferences of the 1,4-oxazepane ring and its precursors play a critical role in determining the stereochemical outcome of chemical reactions. The ground-state conformation of a reactant can dictate the trajectory of an incoming reagent, leading to the preferential formation of one stereoisomer over another.

A compelling example is the regio- and stereoselective synthesis of polysubstituted chiral 1,4-oxazepanes via a 7-endo haloetherification cyclization acs.orgnih.gov. In this work, the stereoselectivity of the ring-closing reaction was found to be controlled primarily by the conformation of the acyclic precursor acs.orgnih.gov. Computational studies revealed that the precursor adopts a preferred conformation to minimize steric strain, which in turn exposes one face of the double bond to electrophilic attack by the halogenating agent. This facial bias, established by the substrate's conformational preference, leads to the formation of a chiral bromonium intermediate that dictates the final stereochemistry of the resulting oxazepane ring acs.org. This provides a direct link between the conformational analysis of the substrate and the ability to predict and control the stereochemical outcome of the reaction. Therefore, a thorough understanding of the conformational equilibria of both the heterocyclic products and their synthetic precursors is essential for the development of highly stereoselective synthetic methodologies.

Computational Chemistry in Elucidating R 3 Methyl 1,4 Oxazepane Chemistry

Quantum Chemical Calculations for Mechanistic Understanding

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in unraveling the intricate details of reaction mechanisms involving 1,4-oxazepane (B1358080) derivatives. These calculations provide a molecular-level understanding of how these molecules are formed and how they interact.

For instance, in the synthesis of polysubstituted chiral 1,4-oxazepanes, computational studies have been employed to investigate the reaction mechanism. These studies can confirm the role of key intermediates, such as chiral bromonium ions, in determining the regioselectivity of haloetherification reactions acs.org. By modeling the electronic structure of reactants, intermediates, and products, researchers can gain insights into the factors that control the reaction's outcome.

In a study on the inhibition of the human 20S proteasome by dihydroeponemycin, which results in the formation of a 1,4-oxazepane ring, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods were utilized nih.gov. The QM region, treated with semiempirical (AM1) and DFT (M06-2X) levels of theory, allowed for a detailed exploration of the reaction's free energy surface nih.gov. Such calculations are crucial for understanding the energetics of the reaction and identifying the most favorable mechanistic pathways.

Table 1: Application of Quantum Chemical Methods in 1,4-Oxazepane Chemistry

| Computational Method | Application | Key Insights |

|---|---|---|

| DFT | Mechanistic study of 1,4-oxazepane synthesis | Elucidation of the role of intermediates in determining regioselectivity. acs.org |

Modeling of Transition States and Reaction Pathways

The modeling of transition states and reaction pathways is a cornerstone of computational organic chemistry, providing a quantitative understanding of reaction kinetics and selectivity. For reactions leading to or involving 1,4-oxazepanes, these computational approaches are invaluable.

In the synthesis of imidazole-fused 1,4-benzoxazepines, DFT calculations at the PCM/M06–2X/6–311++G(d,p)//M06–2X/6–31+G(d,p) level of theory in DMF were used to model the transition states of the cyclization reaction acs.orgnih.gov. By comparing the energies of different possible transition states, researchers could determine the preferred reaction pathway. For example, the modeling revealed a significant energy preference for a transition state involving a propargyl intermediate over an allene (B1206475) isomer, thus clarifying the reaction mechanism acs.orgnih.gov.

Similarly, in the study of proteasome inhibition, constrained optimizations were performed to map the reaction pathways for the formation of six- and seven-membered rings mpg.de. The highest energy points along these paths served as initial structures for transition state optimization, allowing for a detailed comparison of the energetics of competing mechanisms mpg.de. The results of these calculations indicated that the formation of the seven-membered 1,4-oxazepane ring is the more favorable pathway nih.gov.

Prediction and Analysis of Stereoselectivity and Regioselectivity

Computational chemistry offers powerful tools for predicting and analyzing the stereoselectivity and regioselectivity of chemical reactions, which is particularly important for chiral molecules like (R)-3-Methyl-1,4-oxazepane.

In the context of the synthesis of polysubstituted chiral 1,4-oxazepanes, computational studies have been used to understand the factors governing the observed regio- and stereoselectivities. These studies suggested that the stereoselectivity is primarily controlled by the conformation of the substrate, as the formation of the key bromonium intermediate proceeds with no transition state acs.org. This highlights the importance of conformational analysis in predicting the outcome of stereoselective reactions.

While direct computational predictions for this compound are not available, the methodologies used for related systems demonstrate the potential of these approaches. By analyzing the transition state structures and energies for different stereochemical outcomes, it is possible to predict which enantiomer or diastereomer will be preferentially formed.

Molecular Dynamics and Conformational Space Exploration

Molecular dynamics (MD) simulations provide a means to explore the conformational space of flexible molecules like 1,4-oxazepanes and to understand their dynamic behavior in different environments.

In a study of somatostatin (B550006) subtype-4 (sst4) receptor agonists, which include morpholine (B109124) and 1,4-oxazepane amides, short MD simulations were carried out using the CHARMM force field rsc.orgrsc.org. These simulations, which involved heating the system to a target temperature followed by equilibration and a production run, were used to refine the docked poses of the ligands in the receptor binding site and to assess their stability rsc.orgrsc.org.

For substituted 2,3,4,5-tetrahydrobenzo[f] acs.orgnih.govoxazepines, a docking/MD protocol was employed to assess the stability of ligand poses and the quality of their fit within the target protein acs.org. This involved in vacuo and solvated-complex short MD simulations (500 ps) followed by simulated annealing acs.org. Such simulations are crucial for validating docking results and for understanding the dynamic interactions between a ligand and its target.

Table 2: Molecular Dynamics Simulations in the Study of 1,4-Oxazepane Derivatives

| System | Simulation Details | Purpose |

|---|---|---|

| 1,4-Oxazepane amides as sst4 agonists | CHARMM force field, 1 ns production run | Refinement of docked poses and assessment of ligand stability. rsc.orgrsc.org |

| Substituted 2,3,4,5-tetrahydrobenzo[f] acs.orgnih.govoxazepines | 500 ps MD simulations with simulated annealing | Assessment of ligand pose stability and quality of fit. acs.org |

Computational Docking Studies for Ligand-Target Interactions (Methodological Insights)

Computational docking is a widely used technique to predict the binding orientation of a ligand to a target protein and to estimate the strength of their interaction. For 1,4-oxazepane derivatives with potential biological activity, docking studies are a key component of the drug discovery process.

In the design of PEX14 inhibitors, which include substituted 2,3,4,5-tetrahydrobenzo[f] acs.orgnih.govoxazepines, docking experiments were performed using VINA against the X-ray structure of the target protein acs.org. The docking protocol involved generating a docking box around the known ligand binding site and allowing for flexibility of the ligand acs.org. The resulting poses were then scored to identify the most promising candidates for further testing.

Methodologically, these studies often involve a multi-stage approach. An initial docking run provides a set of possible binding poses, which are then refined and rescored using more computationally intensive methods, such as MD simulations, to improve the accuracy of the prediction acs.org. The choice of scoring function is also a critical aspect, and different scoring functions may be used to rank the docked poses.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic compounds in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the complete carbon-hydrogen framework and establish both through-bond and through-space atomic relationships.

One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei. For (R)-3-Methyl-1,4-oxazepane, ¹H, ¹³C, and ¹⁵N NMR are essential for initial structural verification.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are characteristic of carbons adjacent to an ether oxygen, a secondary amine, and an alkyl group. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons.

¹⁵N NMR: The ¹⁵N NMR spectrum provides direct information about the electronic environment of the nitrogen atom. For a cyclic secondary amine like this compound, a single resonance is expected. The chemical shift can be sensitive to solvent and protonation state but typically falls within a characteristic range for aliphatic amines. nih.govnih.gov In hydrogen-bonding solvents, a deshielding effect is commonly observed. nih.gov

Predicted 1D NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity & Notes |

| -CH₃ (on C3) | ~1.1 - 1.3 | ~15 - 20 | Doublet (d) |

| H3 | ~2.8 - 3.0 | ~55 - 60 | Multiplet (m) |

| H2a, H2b | ~3.5 - 3.8 | ~70 - 75 | Multiplets (m) |

| H5a, H5b | ~2.7 - 2.9 | ~48 - 53 | Multiplets (m) |

| H6a, H6b | ~1.7 - 1.9 | ~28 - 33 | Multiplet (m) |

| H7a, H7b | ~3.6 - 3.9 | ~65 - 70 | Multiplets (m) |

| N-H | ~1.5 - 2.5 (variable) | - | Broad singlet (br s) |

| Nitrogen | - | Predicted ¹⁵N Shift: ~-340 to -360 ppm (rel. to CH₃NO₂) | - |

Two-dimensional NMR experiments are indispensable for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). It would be used to trace the proton connectivity around the oxazepane ring, confirming the sequence of methylene and methine groups. For instance, the methyl protons would show a correlation to the H3 proton, which in turn would correlate with the protons on C2. sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It provides an unambiguous assignment of each carbon signal based on the previously assigned proton spectrum. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This is crucial for connecting molecular fragments. Key correlations would include those from the methyl protons to C3, and from the C2 protons to C3 and C7, confirming the ring structure. researchgate.netresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. rsc.org This is particularly vital for determining the conformation of the ring and the stereochemistry at the C3 position. For example, NOE correlations between the methyl protons and specific axial or equatorial protons on the ring can help define the preferred chair-like or boat-like conformation of the oxazepane ring and the orientation of the methyl group. rsc.orgcolumbia.edu

Predicted Key 2D NMR Correlations for this compound

| Experiment | Key Correlations Expected | Information Gained |

| COSY | H-CH₃ ↔ H3H3 ↔ H2a/H2bH5a/H5b ↔ H6a/H6bH6a/H6b ↔ H7a/H7b | Confirms the sequence of protons around the ring and the position of the methyl group. researchgate.net |

| HMQC | H-CH₃ ↔ C-CH₃H3 ↔ C3H2a/H2b ↔ C2H5a/H5b ↔ C5H6a/H6b ↔ C6H7a/H7b ↔ C7 | Unambiguously assigns each carbon atom to its attached proton(s). nih.gov |

| HMBC | H-CH₃ ↔ C3, C2H2a/H2b ↔ C3, C7H7a/H7b ↔ C5, C2 | Confirms the overall connectivity of the molecular skeleton, including the placement of heteroatoms. researchgate.net |

| NOESY | H-CH₃ ↔ H2, H5, H7 (depending on conformation)H3 ↔ H5a/H5b | Provides insight into the 3D structure, ring conformation, and the spatial orientation of the methyl group. rsc.org |

Infrared (IR) Spectroscopy for Functional Group and Ring Strain Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the IR spectrum would be characterized by several key absorption bands:

N-H Stretch: A moderate, somewhat broad absorption in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine.

C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the stretching of sp³-hybridized C-H bonds in the methyl and methylene groups. pressbooks.pub

C-O-C Stretch: A strong, characteristic band for the C-O-C ether linkage is expected in the fingerprint region, typically around 1100-1150 cm⁻¹. libretexts.org This is often one of the most intense peaks in the spectrum for an ether.

C-N Stretch: The stretching vibration for the C-N bond of the aliphatic amine typically appears in the 1020-1250 cm⁻¹ range. This absorption is often of medium to weak intensity.

CH₂/CH₃ Bending: Deformations and bending vibrations for the methylene and methyl groups will appear in the fingerprint region, primarily around 1350-1470 cm⁻¹. libretexts.org

The seven-membered oxazepane ring is more flexible and may possess slightly more ring strain than a six-membered ring like morpholine (B109124). This strain could potentially cause minor shifts in the stretching frequencies of the C-O-C and C-N bonds, although these effects are often subtle.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Broad | N-H Stretch (Secondary Amine) |

| 2850 - 2960 | Strong | C(sp³)-H Stretch |

| 1450 - 1470 | Medium | CH₂ Scissoring (Bending) |

| 1370 - 1380 | Medium | CH₃ Bending |

| 1100 - 1150 | Strong | C-O-C Asymmetric Stretch |

| 1020 - 1250 | Medium to Weak | C-N Stretch |

Mass Spectrometry for Complex Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Furthermore, the fragmentation pattern observed upon ionization offers valuable clues about the molecule's structure.

For this compound (C₆H₁₃NO), the molecular weight is 115.18 g/mol . In electrospray ionization (ESI), the compound is expected to be observed primarily as the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 116.1070. uni.lu

The fragmentation of cyclic amines and ethers is typically dominated by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the heteroatom. miamioh.eduwhitman.edu This process is driven by the stabilization of the resulting positive charge by the lone pair of electrons on the nitrogen or oxygen atom.

Key expected fragmentation pathways include:

Loss of the methyl group: Cleavage of the bond between C3 and the methyl group is less likely as a primary fragmentation pathway compared to ring opening.

α-Cleavage next to Nitrogen: Cleavage of the C5-C6 bond or the C3-C2 bond can initiate ring opening, leading to characteristic fragment ions.

α-Cleavage next to Oxygen: Cleavage of the C7-C6 bond or the C2-C3 bond can also lead to ring opening.

Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Ion Formula | Description |

| 116.1070 | [C₆H₁₄NO]⁺ | Protonated Molecular Ion ([M+H]⁺) uni.lu |

| 100.0757 | [C₅H₁₀NO]⁺ | Loss of CH₄ via rearrangement, or loss of a methyl radical from a fragment. |

| 86.0964 | [C₅H₁₂N]⁺ | α-cleavage at C7-O and C2-C3, followed by loss of CH₂O. |

| 72.0808 | [C₄H₁₀N]⁺ | α-cleavage at C2-C3, leading to a stabilized iminium ion fragment. |

| 58.0651 | [C₃H₈N]⁺ | Common fragment for secondary amines resulting from β-cleavage. |

| 44.0495 | [C₂H₆N]⁺ | A characteristic iminium ion fragment from cleavage within the ring. |

Derivatization and Functionalization of the R 3 Methyl 1,4 Oxazepane Scaffold

Strategies for Introducing and Modifying Substituents on the Oxazepane Ring

The modification of the 1,4-oxazepane (B1358080) ring is essential for creating analogues with diverse properties. Key strategies involve reactions targeting the nitrogen atom of the ring and the development of methods that allow for substitution at various positions.

One prominent strategy involves the use of polymer-supported synthesis to create decorated scaffolds amenable to further diversification. For instance, chiral 1,4-oxazepane-5-carboxylic acids can be synthesized from homoserine immobilized on a Wang resin. nih.govrsc.org This solid-phase approach allows for the systematic introduction of substituents. The process involves the reaction of the resin-bound homoserine with various nitrobenzenesulfonyl chlorides followed by alkylation with 2-bromoacetophenones. nih.govrsc.org This method introduces substituents at the N4 position (from the sulfonyl chloride) and the C2 position (from the acetophenone).

Another significant strategy involves the direct modification of the amine functionality within the oxazepane ring, which can be extended to linking the scaffold to other molecular fragments. This has been demonstrated in the modification of amine-containing pharmaceuticals, where the secondary amine of a pre-formed ring can react with other molecules. For example, benzo nih.govresearchgate.netoxazepane derivatives can be synthesized by reacting N-methylbenzylamine with specific substrates, indicating the reactivity of the amine for introducing substituents. acs.orgacs.org Further modification can be achieved by leveraging the reactivity of substituents introduced onto the ring. For example, dehalogenation of a bromine-substituted oxazepane derivative can be achieved via catalytic hydrogenation. nih.gov

The table below summarizes key reagents used to introduce substituents onto the 1,4-oxazepane ring based on the polymer-supported approach.

| Reagent Type | Examples | Position of Substitution |

| Sulfonylating Agents | 2-Nitrobenzenesulfonyl chloride, 4-Methoxy-2-nitrobenzenesulfonyl chloride, Tosyl chloride | N4 |

| Alkylating Agents | 2-Bromoacetophenone, 2-Bromo-2'-chloroacetophenone, 2-Bromo-4'-bromoacetophenone | C2 |

Synthesis of Polysubstituted Chiral Oxazepane Systems

Creating polysubstituted chiral 1,4-oxazepanes with precise control over stereochemistry is a significant synthetic challenge. An efficient method to achieve this relies on a regio- and stereoselective 7-endo cyclization through haloetherification. nih.gov This approach has been successfully applied to a set of 16 different substrates, yielding tetra- and pentasubstituted oxazepanes in good yields with moderate to excellent control of regio- and stereoselectivity. nih.gov

Mechanistic studies, combining computational and experimental data, have confirmed that the regioselectivity of the haloetherification is influenced by the asymmetry of the chiral bromonium intermediate. nih.gov The stereoselectivity, meanwhile, is primarily controlled by the conformation of the substrate, as the bromonium intermediate is formed without a transition state. nih.gov

Another method for generating polysubstituted systems starts from polymer-supported homoserine, which leads to 1,4-oxazepanes bearing two stereocenters. nih.govrsc.org The cleavage of N-phenacyl nitrobenzenesulfonamides from the polymer support using a cocktail of trifluoroacetic acid (TFA) and triethylsilane (Et3SiH) yields the cyclized 1,4-oxazepane derivatives. nih.govrsc.org While this method produces a mixture of diastereomers, the subsequent catalytic hydrogenation of the nitro group to an aniline (B41778) often improves the separability, allowing for the isolation of the major isomers for full characterization. rsc.org The stereoselectivity of the cyclization is dependent on the substitution pattern of the starting 2-bromoacetophenones. rsc.org

The following table details the outcomes of the synthesis of various polysubstituted 1,4-oxazepanes via the polymer-supported method.

| R² Substituent (from Sulfonyl Chloride) | R³ Substituent (from Acetophenone) | Overall Yield (%) | Diastereomeric Ratio (C2 R,S) |

| 2-Nitrophenyl | Phenyl | 58 | 1 : 1.3 |

| 2-Nitrophenyl | 4-Bromophenyl | 62 | 1 : 1.5 |

| 2-Nitrophenyl | 4-Chlorophenyl | 65 | 1 : 1.5 |

| 2-Nitrophenyl | 4-Fluorophenyl | 62 | 1 : 1.3 |

| 4-Methoxy-2-nitrophenyl | Phenyl | 55 | 1 : 1.4 |

| Tosyl | Phenyl | 51 | 1 : 1.2 |

Data sourced from a study on the synthesis of chiral 1,4-oxazepane-5-carboxylic acids. nih.gov

Exploration of Diverse Functional Groups and Linkers

The utility of the (R)-3-methyl-1,4-oxazepane scaffold is greatly enhanced by the ability to incorporate a wide variety of functional groups and linkers, which can serve as handles for further chemical modification or as points of attachment to other molecules.

The synthesis of 1,4-oxazepane-5-carboxylic acids provides a key functional group, the carboxylic acid, which is highly versatile for further derivatization, such as amide bond formation. nih.govrsc.org This strategy introduces a reactive functional group that is amenable to further diversification, addressing a significant challenge in the functionalization of the oxazepane scaffold. nih.gov

The exploration of diverse substituents has been demonstrated through the use of various 2-haloketones in the alkylation step of the polymer-supported synthesis. nih.gov This allows for the introduction of phenyl rings with a range of electron-donating and electron-withdrawing groups at the ortho, meta, and para positions, as well as heterocyclic and aliphatic derivatives. nih.gov This tolerance for diverse functional groups is crucial for building libraries of compounds with varied electronic and steric properties.

Research Applications and Future Directions for R 3 Methyl 1,4 Oxazepane Derivatives

Design and Synthesis of Chiral Scaffolds for Chemical Biology Research

The synthesis of chiral 1,4-oxazepanes is a key focus for chemists aiming to create structurally diverse and biologically active molecules. nih.gov The inherent chirality of these scaffolds is crucial, as stereochemistry often dictates the efficacy and selectivity of a drug candidate. A significant challenge in this area is the ability to not only construct the seven-membered ring but also to decorate it with functional groups for further chemical modification. nih.gov

One notable synthetic approach involves using polymer-supported homoserine to access 1,4-oxazepane-5-carboxylic acids, which bear two stereocenters. nih.govrsc.orgresearchgate.net This solid-phase synthesis method begins with Fmoc-HSe(TBDMS)-OH immobilized on Wang resin. nih.govresearchgate.net The resin-bound material is reacted with various nitrobenzenesulfonyl chlorides and subsequently alkylated with 2-bromoacetophenones. nih.govresearchgate.net The choice of cleavage agent from the polymer support is critical for the final product. Using trifluoroacetic acid (TFA) results in the removal of a silyl (B83357) protecting group and a spontaneous lactonization, whereas a combination of TFA and triethylsilane (TFA/Et3SiH) yields the desired 1,4-oxazepane (B1358080) derivatives, albeit often as a mixture of diastereomers. nih.govrsc.orgresearchgate.net The stereoselectivity of this process is dependent on the substitution pattern of the starting 2-bromoacetophenones. nih.govresearchgate.net

Another advanced strategy for creating chiral seven-membered N,O-heterocycles is the enantioselective desymmetrization of 3-substituted oxetanes, catalyzed by a confined chiral phosphoric acid. nih.gov This metal-free process provides effective access to chiral 1,4-benzoxazepines with high levels of enantiocontrol under mild conditions. nih.gov The method has demonstrated broad substrate tolerance, accommodating both electron-donating and electron-withdrawing groups on the benzyl moiety of the starting amine, consistently producing good yields and high enantiomeric excess (ee). nih.govacs.org

Table 1: Substrate Scope for Enantioselective Synthesis of Chiral Benz nih.govresearchgate.netoxazepines

| Product | Substituent on Benzyl Moiety | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 2d | p-F | 85 | 93 |

| 2e | p-Cl | 92 | 93 |

| 2f | p-Br | 95 | 93 |

| 2h | p-CF3 | 96 | 94 |

| 2l | Naphthyl | 85 | 92 |

| 2m | Thienyl | 78 | 90 |

These synthetic advancements provide crucial tools for chemical biology, enabling the creation of libraries of chiral compounds for screening and the development of targeted molecular probes.

Structure-Activity Relationship (SAR) Studies of Oxazepane-Based Ligands

Understanding the structure-activity relationship (SAR) is fundamental to optimizing the biological activity of a chemical scaffold. For 1,4-oxazepane derivatives, SAR studies help to identify the specific structural features that govern their interaction with biological targets.

A key example is the development of 2,4-disubstituted 1,4-oxazepanes as selective ligands for the dopamine D₄ receptor, a target of interest for treating schizophrenia. nih.gov A three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis was performed to elucidate the connection between chemical structure and biological activity. nih.gov The study revealed several critical regions of the molecule that influence binding affinity:

Aromatic Systems: The regions around the two benzene ring systems are vital for affinity. nih.gov

Key Substituents: A p-chlorobenzyl group was identified as an important feature. nih.gov

Core Structure: The aliphatic amine within the 1,4-oxazepane ring plays a significant role in the interaction with the receptor. nih.gov

Ring Size: The size of the heterocyclic ring itself (comparing morpholine (B109124) to 1,4-oxazepane) was found to be a determinant of affinity. nih.gov

Table 2: Key Structural Determinants for Dopamine D₄ Receptor Affinity in 1,4-Oxazepane Ligands

| Molecular Region | SAR Finding |

|---|---|

| Benzene Rings | Important for establishing binding interactions. nih.gov |

| Benzyl Group Substitution | A para-chloro substituent enhances affinity. nih.gov |

| Heterocyclic Amine | The nitrogen atom is a key interaction point. nih.gov |

| Ring Size | The seven-membered oxazepane ring is crucial for optimal affinity compared to smaller rings. nih.gov |

In a different therapeutic area, analogs of (1,4)-3-imino oxazepane have been synthesized and evaluated as inhibitors of human nitric oxide synthases (NOS). nih.gov This demonstrates the versatility of the oxazepane scaffold in targeting different enzyme families. Such SAR studies are indispensable for the rational design of more potent and selective ligands, guiding the modification of hit compounds into viable clinical candidates. nih.govchemisgroup.us

Advancements in Synthetic Methodologies for Medium-Sized Heterocyclic Rings

The synthesis of medium-sized rings, such as the seven-membered 1,4-oxazepane system, is notoriously challenging due to unfavorable enthalpic and entropic factors. mdpi.com However, significant progress has been made in developing new synthetic methods to overcome these hurdles.

Transition-metal catalysis has become an indispensable tool for constructing these complex structures. sciensage.info Palladium-catalyzed intramolecular cyclization, in particular, offers a robust route to medium-sized heterocycles under mild conditions. mdpi.comsciensage.info Other metals like copper, gold, and silver are also used to catalyze the formation of C-C or C-heteroatom bonds necessary to close the ring. mdpi.com

Other powerful methodologies that have emerged include:

Ring-Closing Metathesis (RCM): Ruthenium-catalyzed RCM is a highly effective method for forming a wide variety of heterocyclic rings, including seven- and eight-membered systems. sciensage.info

Radical Cyclization: This method is widely used for the synthesis of seven- and eight-membered oxygen and nitrogen heterocycles, often showing high regioselectivity. sciensage.info

Cyclization/Ring Expansion (CRE) Cascades: This innovative strategy avoids the difficulties of direct, large-ring cyclization by using a sequence of kinetically favorable 5- to 7-membered ring formations followed by in situ ring expansion. whiterose.ac.uk

Furthermore, there is a growing emphasis on developing "green" synthetic approaches that utilize techniques like microwave or ultrasound energy to reduce reaction times and environmental impact. researchgate.net These advanced methodologies are expanding the chemical space accessible to medicinal chemists and facilitating the synthesis of novel oxazepane derivatives.

Emerging Areas of Research in Chiral Heterocycle Chemistry

Chiral heterocycles are at the forefront of modern drug discovery. researchgate.net Their structural complexity and diversity make them ideal candidates for interacting with specific biological targets. nih.gov A major driver of research in this area is the need for new chemical scaffolds to address problems such as drug resistance. mdpi.com

An emerging trend is the development of novel catalytic systems for asymmetric synthesis. The use of chiral Brønsted acids as organocatalysts for the enantioselective construction of heterocycles, as seen in the synthesis of 1,4-benzoxazepines, is a prime example of a powerful, metal-free approach. nih.gov This allows for the creation of highly enantioenriched products under mild conditions.

The synthesis of axially chiral compounds is another rapidly advancing frontier. rsc.org These molecules, which possess chirality due to hindered rotation around a bond axis, are finding use as specialized ligands and catalysts in asymmetric synthesis. As our understanding of molecular recognition deepens, the demand for ever more sophisticated and diverse chiral molecules, including complex oxazepane derivatives, will continue to grow, pushing the boundaries of synthetic chemistry and enabling the exploration of new biological pathways. frontiersin.org

Q & A

What are the common synthetic routes for (R)-3-Methyl-1,4-oxazepane, and how can reaction conditions be optimized for higher enantiomeric purity?

Basic Synthesis Overview : The synthesis of oxazepane derivatives typically involves ring-closing reactions of amino alcohols or condensation of chiral precursors. For example, 1,4-oxazepane derivatives have been synthesized via automated organic synthesis platforms, achieving yields of ~70% using substituted aryl or ester groups . Key steps include nucleophilic substitution and cyclization under controlled conditions.

Advanced Optimization : To enhance enantiomeric purity, asymmetric catalysis (e.g., chiral catalysts) or kinetic resolution can be employed. NMR data (e.g., δ7.45–7.41 for aromatic protons in substituted oxazepanes) can guide structural validation . Polarimetric analysis or chiral HPLC should be used to confirm enantiomeric excess.

How do stereochemical configurations (e.g., R vs. S) of 3-Methyl-1,4-oxazepane derivatives influence their biological activity?

Basic Stereochemical Impact : The (R)-configuration may alter binding affinity to biological targets due to spatial orientation. For instance, cyclopropyl-substituted oxazepanes exhibit distinct antimicrobial properties depending on substituent placement .

Advanced Methodological Approaches : Comparative studies using enantiomerically pure samples are critical. Computational docking (e.g., molecular dynamics simulations) can predict interactions with enzymes or receptors. Pair experimental assays (e.g., MIC tests for antimicrobial activity) with structural data (X-ray crystallography) to correlate configuration and activity .

What analytical techniques are most reliable for characterizing this compound and resolving structural ambiguities?

Basic Characterization : H-NMR is essential for identifying proton environments (e.g., δ7.70 for cyano-substituted oxazepanes) . Mass spectrometry (HRMS) confirms molecular weight.

Advanced Resolution of Ambiguities : For complex cases, 2D NMR (COSY, HSQC) resolves overlapping signals. X-ray crystallography provides absolute configuration validation, as demonstrated for chiral 1,4,2-oxazaphosphepines . Pair with vibrational spectroscopy (IR) to confirm functional groups like amines or ethers.

How can researchers address contradictions in reported biological activity data for this compound derivatives?

Basic Data Reconciliation : Ensure consistency in assay protocols (e.g., cell lines, concentrations). Compare results with structurally similar compounds (e.g., 7-cyclopropyl-1,4-oxazepane hydrochloride) to identify trends .

Advanced Methodological Solutions : Use meta-analysis to aggregate data across studies. Employ dose-response curves and statistical models (e.g., ANOVA) to isolate variables. Validate findings with orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays) .

What strategies are recommended for designing stable formulations of this compound in preclinical studies?

Basic Stability Considerations : Evaluate pH-dependent degradation (e.g., via HPLC stability-indicating methods). Use excipients like cyclodextrins to enhance solubility for in vivo administration.

Advanced Design : Conduct accelerated stability studies (40°C/75% RH) to predict shelf life. Pair with spectroscopic monitoring (e.g., Raman) to detect polymorphic changes. For parenteral formulations, assess compatibility with common buffers (PBS, saline) .

How can computational chemistry aid in predicting the reactivity of this compound in novel synthetic pathways?

Basic Computational Tools : Density Functional Theory (DFT) calculates energy barriers for ring-opening or substitution reactions. Software like Gaussian or ORCA models transition states.

Advanced Applications : Machine learning (e.g., neural networks trained on reaction databases) predicts regioselectivity. Validate with experimental kinetics (e.g., monitoring reaction progress via inline NMR) .

What are the challenges in scaling up this compound synthesis from lab to pilot plant, and how are they mitigated?

Basic Scale-Up Issues : Heat transfer inefficiencies and mixing limitations can reduce yields. Use flow chemistry for exothermic steps, as demonstrated in automated synthesis platforms .

Advanced Mitigation Strategies : Process Analytical Technology (PAT) monitors critical parameters (temperature, pH) in real time. Optimize catalyst recycling (e.g., immobilized chiral catalysts) to reduce costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.